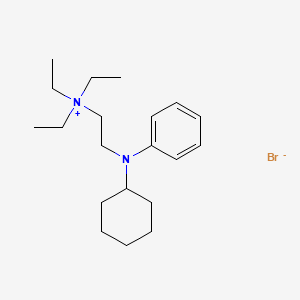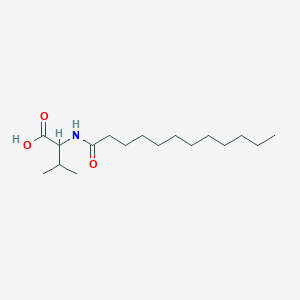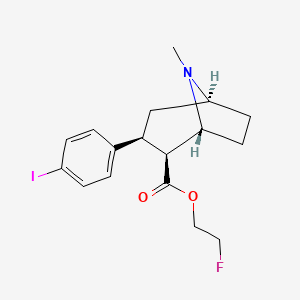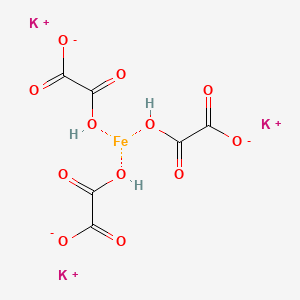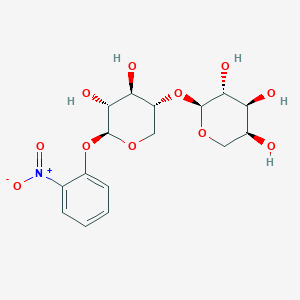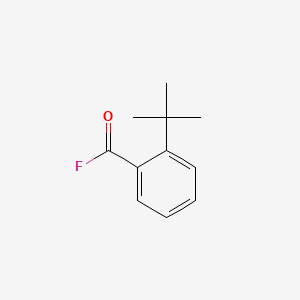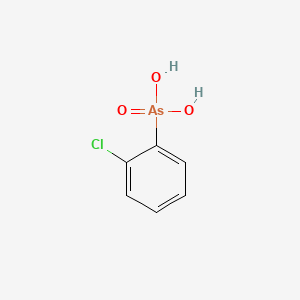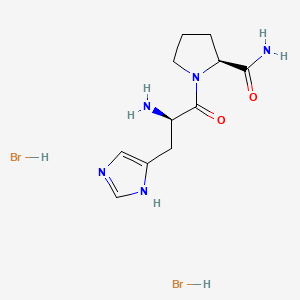
L-Prolinamide,d-histidyl-,dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolinamide,d-histidyl-,dihydrobromide is a chemical compound with the molecular formula C11H17N5O2·2HBr It is a derivative of proline and histidine, two amino acids that play crucial roles in biological systems
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide,d-histidyl-,dihydrobromide typically involves the coupling of L-prolinamide and D-histidine under specific reaction conditions. The process often requires the use of protecting groups to prevent unwanted side reactions. The final product is obtained by treating the coupled intermediate with hydrobromic acid to form the dihydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolinamide,d-histidyl-,dihydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
L-Prolinamide,d-histidyl-,dihydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential role in enzyme catalysis and protein folding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of L-Prolinamide,d-histidyl-,dihydrobromide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes .
Comparaison Avec Des Composés Similaires
L-Prolinamide,d-histidyl-,dihydrobromide can be compared with other similar compounds, such as:
- L-Prolinamide,d-histidyl-,dihydrochloride
- L-Prolinamide,d-histidyl-,dihydroiodide
These compounds share similar structures but differ in their counterions (chloride, iodide, etc.), which can affect their solubility, stability, and reactivity. This compound is unique due to its specific bromide counterion, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H19Br2N5O2 |
|---|---|
Poids moléculaire |
413.11 g/mol |
Nom IUPAC |
(2S)-1-[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide |
InChI |
InChI=1S/C11H17N5O2.2BrH/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17;;/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15);2*1H/t8-,9+;;/m1../s1 |
Clé InChI |
VEUXRROWTMGTCK-BPRGXCPLSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CN=CN2)N)C(=O)N.Br.Br |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


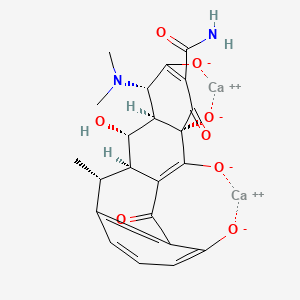
![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)
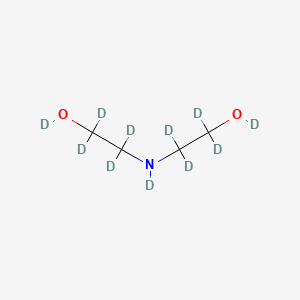

![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)

